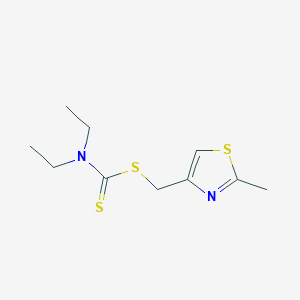![molecular formula C19H17N3O5S B11084562 N-(1,3-benzodioxol-5-yl)-2-{[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B11084562.png)
N-(1,3-benzodioxol-5-yl)-2-{[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,3-benzodioxol-5-yl)-2-{[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide is a complex organic compound that features a benzodioxole ring, an oxadiazole ring, and a methoxybenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-yl)-2-{[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide typically involves multiple steps. One common approach is to start with the preparation of the 1,3-benzodioxole ring, followed by the introduction of the oxadiazole ring through cyclization reactions. The final step involves the attachment of the methoxybenzyl group via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzodioxol-5-yl)-2-{[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzodioxole or oxadiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require the use of strong nucleophiles such as sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the oxadiazole ring can produce various amine derivatives.
Scientific Research Applications
N-(1,3-benzodioxol-5-yl)-2-{[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress or inflammation.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-yl)-2-{[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its functional groups. The benzodioxole and oxadiazole rings may play a role in binding to specific sites on proteins, while the methoxybenzyl group could influence the compound’s overall bioactivity.
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-benzodioxol-5-yl)-2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide
- N-(1,3-benzodioxol-5-yl)-2-{[5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide
- N-(1,3-benzodioxol-5-yl)-2-{[5-(4-chlorobenzyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide
Uniqueness
N-(1,3-benzodioxol-5-yl)-2-{[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide is unique due to the presence of the methoxybenzyl group, which can significantly influence its chemical reactivity and biological activity
Properties
Molecular Formula |
C19H17N3O5S |
|---|---|
Molecular Weight |
399.4 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C19H17N3O5S/c1-24-14-5-2-12(3-6-14)8-18-21-22-19(27-18)28-10-17(23)20-13-4-7-15-16(9-13)26-11-25-15/h2-7,9H,8,10-11H2,1H3,(H,20,23) |
InChI Key |
QRHJJQSWHWUFQX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NN=C(O2)SCC(=O)NC3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


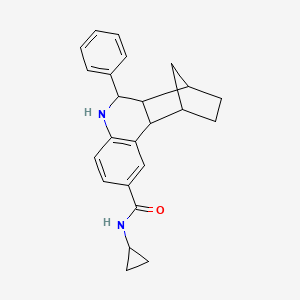
![N-cycloheptyl-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B11084483.png)
![(2Z)-N-(4-fluorophenyl)-2-[(3-methoxyphenyl)imino]-4-oxo-3-(prop-2-en-1-yl)-1,3-thiazinane-6-carboxamide](/img/structure/B11084486.png)
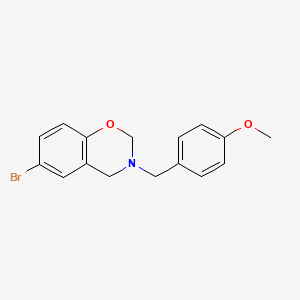

![(2E)-2-cyano-N-(2,3-dichlorophenyl)-3-[4-(diethylamino)phenyl]prop-2-enamide](/img/structure/B11084515.png)
![2-[1-(4-fluorophenyl)-3-[2-(4-methoxyphenyl)ethyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]-N-phenylacetamide](/img/structure/B11084523.png)
![6-Methyl-2-[(2,4,6-trimethylphenyl)methylthio]pyrimidin-4-ol](/img/structure/B11084525.png)
![6-tert-Butyl-8-[(2-chloro-benzylidene)-amino]-8H-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-one](/img/structure/B11084526.png)
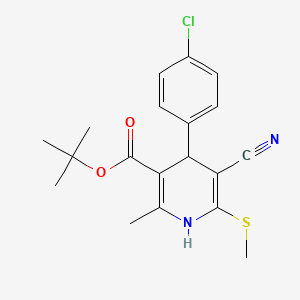
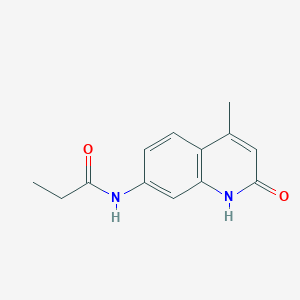
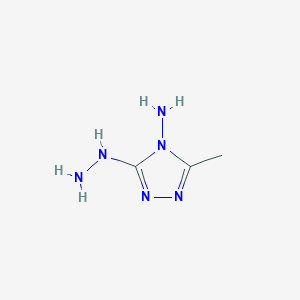
![Didodecan-2-yl 2,2'-{[6-(diphenylamino)-1,3,5-triazine-2,4-diyl]disulfanediyl}diacetate](/img/structure/B11084551.png)
